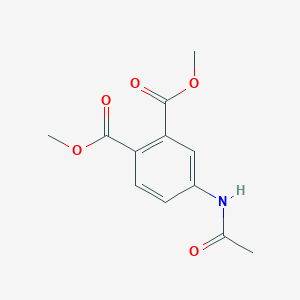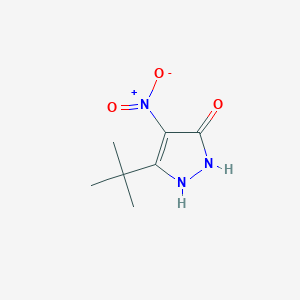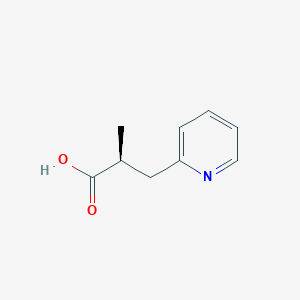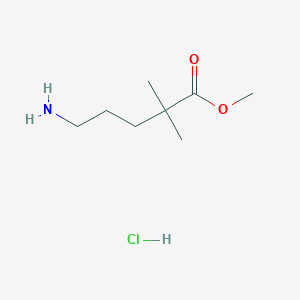
Dimethyl 4-acetamidophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-acetamidophthalate is a compound with the CAS Number: 51832-56-5 and a molecular weight of 251.24 . It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for Dimethyl 4-acetamidophthalate is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
Dimethyl 4-acetamidophthalate is a white to yellow solid . It has a molecular weight of 251.24 . The IUPAC name for this compound is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .Aplicaciones Científicas De Investigación
Photocatalytic Oxidation
Dimethyl 4-acetamidophthalate (DMP) has been used in studies related to photocatalytic oxidation. A novel ferrate(VI)/titanium dioxide/ultraviolet [Fe(VI)/TiO2/UV] system was successfully established for the photocatalytic oxidation of DMP . This system demonstrated a higher removal efficiency of DMP (95.2%) than the conventional TiO2/UV and Fe(VI) alone systems .
Industrial Wastewater Treatment
DMP has been used in the treatment of industrial wastewater. The mineralization efficiencies of DMP in actual industrial wastewater and simulated water were 87.1% and 95.2%, respectively, suggesting practical field applications . The proposed pathway for DMP degradation involved one electron transfer of hydroxyl radical and breaking of the ester bond and benzene ring .
Environmental Contaminant Studies
DMP is among the widespread environmental contaminants worldwide. It is detected in the air, water, soil and sediment, food, and the tissues and body fluids of humans and animals . Therefore, it is often used in environmental studies to understand the impact and mitigation of such contaminants.
Plastic Industry
DMP is used as a plasticizer in a broad spectrum of industrial and commercial applications . It is used in the manufacture of a wide variety of consumer goods, including toys, food packaging, and personal care products.
Research & Development
DMP is often used in research and development laboratories. For example, it is used in the synthesis of other chemicals, in analytical chemistry, and in the development of new materials and technologies .
Health & Safety Studies
Given its widespread use and presence in the environment, DMP is often used in health and safety studies. Researchers study its effects on human health, its toxicity, and ways to mitigate its impact .
Mecanismo De Acción
Target of Action
Dimethyl 4-acetamidophthalate, like other phthalates, is known to interact with various neural structures involved in controlling brain functions . It is believed to interfere with the development and function of the limbic system, basal ganglia, and cerebral cortex . These structures play a crucial role in various neurological processes, and their disruption can lead to neurological disorders .
Mode of Action
Phthalates, including Dimethyl 4-acetamidophthalate, are endocrine-disrupting chemicals (EDCs) that can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
The biodegradation of Dimethyl 4-acetamidophthalate is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . The degradation of Dimethyl 4-acetamidophthalate is believed to involve a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Pharmacokinetics
It is known that phthalates are generally insoluble and exist in three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments .
Result of Action
The result of Dimethyl 4-acetamidophthalate’s action is the disruption of physiological processes in both animals and humans, even at low environmental concentrations . This disruption can lead to various health risks, such as endocrine disorders and reproductive health issues .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Dimethyl 4-acetamidophthalate. For instance, its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings . Furthermore, the presence of other contaminants in the environment can also affect the degradation and action of Dimethyl 4-acetamidophthalate .
Propiedades
IUPAC Name |
dimethyl 4-acetamidobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKFTOOAAIVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334274 |
Source


|
| Record name | Dimethyl 4-acetamidophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-acetamidophthalate | |
CAS RN |
51832-56-5 |
Source


|
| Record name | Dimethyl 4-acetamidophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2434840.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine](/img/structure/B2434842.png)
![(5R,8S)-10-((2-bromophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2434844.png)

![1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2434846.png)
![7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434847.png)




![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2434860.png)
![N-(2-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2434861.png)
